5-[(4-acetylphenoxy)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide -

5-[(4-acetylphenoxy)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide

Catalog Number: EVT-3910097
CAS Number:
Molecular Formula: C19H20N4O4
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    AZD1480

    • Compound Description: AZD1480 (9e) is a potent Jak2 inhibitor. [] It inhibits signaling and proliferation of Jak2 V617F cell lines in vitro and demonstrates in vivo efficacy in a TEL-Jak2 model. AZD1480 possesses excellent physical properties and preclinical pharmacokinetics. []
    • Relevance: Although structurally dissimilar to 5-[(4-acetylphenoxy)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide, both compounds exhibit notable biological activities. AZD1480 targets the Jak/Stat pathway, highlighting the therapeutic potential of small molecule inhibitors in oncology and hematology. []

    N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

    • Compound Description: This compound features an angular conformation and exhibits intermolecular hydrogen bonding interactions, forming chains and layers within its crystal structure. []

    5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Alkyl Derivatives

    • Compound Description: This series of compounds was synthesized and evaluated for their antiradical activity using the DPPH radical scavenging assay. Some of these alkyl derivatives exhibited moderate antiradical properties. []

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

    • Compound Description: This class of compounds was designed as tubulin polymerization inhibitors, inspired by the inhibitory effects of CA-4 analogs and indoles on this process. These compounds demonstrated in vitro antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. []

    Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate

    • Compound Description: This compound is characterized by a polarized structure in its nitroaniline portion. Its molecules are linked into chains through N-H⋯O(carbonyl) and C-H⋯O(nitro) hydrogen bonds, forming edge-fused R(2)2(16) and R(2)2(22) rings. []

    Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

    • Compound Description: This compound is easily synthesized from methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through reduction and ring formation. It crystallizes with Z' = 2 in the space group P-1 and forms sheets of R(4)4(28) rings via N-H⋯N and C-H⋯O(carbonyl) hydrogen bonds. []

    N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    • Compound Description: Hu7691 (B5) is a selective Akt inhibitor designed to minimize cutaneous toxicity often associated with Akt inhibitors. It shows 24-fold selectivity for Akt1 over Akt2, exhibits low activity in inducing HaCaT apoptosis, has promising kinase selectivity, and demonstrates excellent anticancer cell proliferation potency. []

    PF-06747775

    • Compound Description: PF-06747775 (21) is a highly potent and selective irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants, designed to overcome resistance mechanisms associated with first-generation EGFR inhibitors. It exhibits high affinity for common EGFR mutations (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del), selectivity over wild-type EGFR, and desirable ADME properties. []

    Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate

    • Compound Description: This compound exists as two independent molecules (A and B) in its asymmetric unit, with varying dihedral angles between the triazole and pyrazole rings. These molecules form supramolecular chains through N-H⋯N hydrogen bonds and exhibit π–π stacking interactions between aromatic rings. []

    3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

    • Compound Description: This compound is a genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. []

    N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    • Compound Description: Acrizanib (LHA510) is a potent and selective small-molecule VEGFR-2 inhibitor designed specifically for topical ocular delivery as a therapy for neovascular age-related macular degeneration. It exhibits efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration. []

    2-(1,5-diphenyl-1H-pyrazol-3-yloxy)-1-(2-thioxothiazolidin-3-yl)ethanone

    • Compound Description: This compound is part of a series of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives designed as potential fungicides. This particular compound's crystal structure has been determined by single crystal X-ray diffraction analysis. []

    5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate

    • Compound Description: In this compound, the tolyl rings and the 5-methyl-1H-pyrazol-3-ol ring are nearly planar, with weak π–π interactions between tolyl groups contributing to its crystal structure. []

    4,4´-(1E,1E´)-1,1´-(Ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

    • Compound Description: H2BuEtP acts as a ligand in solvent extraction studies. It demonstrates efficient extraction of various metal ions, including cadmium and iron, from aqueous solutions. [, ]

    4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

    • Compound Description: S1RA (E-52862) is a potent and selective σ(1) receptor antagonist exhibiting high activity in a mouse capsaicin model of neurogenic pain. [] It also displays dose-dependent antinociceptive effects in various neuropathic pain models.

      6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

      • Compound Description: In this compound, the quinoline ring system, thiophene ring, and phenyl ring substituents are inclined at specific angles to the 4,5-dihydropyrazole ring, as revealed by its crystal structure. []

      1-(5-methyl-4H-pyrazol-3-yl)methanamine Derivatives

      • Compound Description: These novel compounds were synthesized and evaluated for their antibacterial activities. They were synthesized by reacting phthalimide with chloroacetylchloride, followed by reactions with acetone or acetic acid, and cyclization with hydrazine hydrate in alcohol. []

      6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

      • Compound Description: In this compound, the dihydropyrazole ring adopts an envelope conformation, and the two quinoline ring systems are oriented at a specific dihedral angle. []
      • Compound Description: This compound exists in an enamine–keto tautomeric form due to a strong intramolecular N—H⋯O hydrogen bond. It acts as a neutral tridentate ligand, and its two pyrazolone rings are oriented at a specific dihedral angle. []

      Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate

      • Compound Description: This compound forms complex sheets through N-H⋯N, N-H⋯O, and C-H⋯O hydrogen bonds. []

      Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

      • Compound Description: This compound, an isomer of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, features a polarized molecular-electronic structure. Its molecules are linked into chains via N-H⋯O and C-H⋯O hydrogen bonds, forming edge-fused rings. []

      4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

      • Compound Description: FTIDC is a highly potent and selective metabotropic glutamate receptor 1 (mGluR1) antagonist, displaying inverse agonistic activity. It effectively inhibits face-washing behavior induced by the mGluR agonist (S)-3,5-dihydroxyphenylglycine in mice, showing efficacy both through intraperitoneal and oral administration. []

      N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

      • Compound Description: The crystal structure of this compound reveals that molecules are interconnected through C—H—O hydrogen bonds, forming a three-dimensional network. []

      1‐[5‐(4‐Hydr­oxy‐3‐methoxy­phen­yl)‐3‐methyl‐4,5‐dihydro­‐1H‐pyrazol‐1‐yl]ethanone

      • Compound Description: This compound, synthesized from vanillin, acetone, and hydrazine monohydrate, forms infinite one-dimensional chains via intermolecular O—H⋯O hydrogen bonds. []

      2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one

      • Compound Description: This new compound was prepared through a three-component iodine-catalyzed reaction and demonstrates significant anti-lipid peroxidation activity. []

      (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

      • Compound Description: This compound crystallizes in a monoclinic crystal system, and its optimized bond lengths and angles, calculated using DFT/B3LYP, agree well with experimental data. Hirshfeld surface analysis and energy frameworks studies provide insights into its intermolecular interactions. []

      2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

      • Compound Description: This novel di-Mannich derivative of curcumin pyrazole exhibits enhanced water solubility compared to curcumin and curcumin pyrazole. []
      • Compound Description: This compound features intramolecular N—H⋯O hydrogen bonds and forms infinite chains along the c-axis through interactions with ethanol solvent molecules. []

      2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol (1) and Its Aminomethyl Derivatives

      • Compound Description: This series of compounds, including aminomethyl derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol, were synthesized and evaluated for their anti-inflammatory activity using a heat-induced protein denaturation technique. Some of these derivatives showed higher activity than the parent compound and even the standard drug, diclofenac sodium. []

      Bis{1-phenyl-3-methyl-4-[(quinolin-3-yl)iminomethyl-κN]-1H-pyrazol-5-olato-κO}zinc methanol 2.5-solvate

      • Compound Description: This novel zinc complex, synthesized using an aminomethylene derivative of 1-phenyl-3-methyl-4-[(quinolyl-3-yl)iminomethyl]-1H-pyrazol-5(4H)-one, has been structurally characterized by synchrotron single-crystal X-ray diffraction. []

      4-(1‐phenyl‐1H‐pyrazol‐3‐yl)‐[1,2,4]triazolo[4,3‐a]quinoxalines and Their 4‐halogenopyrazolyl Analogs

      • Compound Description: These compounds, including ethyl 4-[5-(acetoxymethyl)-1-phenyl-1H-pyrazol-3-yl]-[1,2,4]triazolo[4,3-a]quioxaline-1-carboxylate (4) and [4-halo-1-phenyl-3-(1-phenyl-[1,2,4]triazolo[4,3-a]quioxalin-4-yl)-1H-pyrazol-5-yl]methyl acetate (11), were synthesized and their structures confirmed through spectroscopic analysis. []

      Methyl 2-(4-bromophenyl)-1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

      • Compound Description: In this compound, the imidazole and pyrazole rings are almost perpendicular, while the ester unit is coplanar with adjacent aryl rings. The molecules are linked into chains by N-H···O and C-H···π(arene) hydrogen bonds. []

      2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine Derivatives

      • Compound Description: This series of compounds demonstrates notable antiviral properties, specifically against measles virus replication. These compounds act by inhibiting cellular dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. Optimization led to 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine, exhibiting subnanomolar antiviral activity. []

      N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Derivatives

      • Compound Description: This series of pyrazolic heterocyclic compounds, synthesized via condensation reactions, exhibited varying degrees of antioxidant activity. Notable examples include compound 8 (96.64% inhibition at 80 mg/mL), compound 1 (77.31%), and compound 10 (71.71%). []

      N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

      • Compound Description: SR141716 serves as a starting point for developing a series of amide and hydrazide analogs designed as cannabinoid CB1 receptor antagonists. These analogs explore structure-activity relationships (SAR) by modifying the aminopiperidine region. []

      5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

      • Compound Description: This series of pyrazole amide derivatives target the tobacco mosaic virus (TMV) PC protein. Synthesized through reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, these compounds display varying degrees of in vivo and in vitro anti-TMV activity. []

      4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one Azetidinone Derivatives

      • Compound Description: This series of azetidinone derivatives, synthesized from 3-methyl-1H-pyrazol-5(4H)-one through a Betti's condensation reaction followed by cyclization with chloroacetic acid and POCl3, exhibited promising antibacterial activity against several bacterial strains. []

      2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

      • Compound Description: GDC-0032 is a potent and selective β-sparing phosphoinositide 3-kinase (PI3K) inhibitor. It exhibits high unbound exposure and demonstrates robust in vivo antitumor activity in mouse xenograft models. []

      Donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Hybrids

      • Compound Description: These hybrid molecules were designed as multipotent agents targeting both cholinesterase (AChE and BuChE) and monoamine oxidase (MAO-A and MAO-B) enzymes. By combining structural features of donepezil, an AChE inhibitor, and N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine, an MAO inhibitor, these hybrids aim to address multiple targets implicated in Alzheimer's disease. []

    Properties

    Product Name

    5-[(4-acetylphenoxy)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide

    IUPAC Name

    5-[(4-acetylphenoxy)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide

    Molecular Formula

    C19H20N4O4

    Molecular Weight

    368.4 g/mol

    InChI

    InChI=1S/C19H20N4O4/c1-12-8-15(21-20-12)10-23(3)19(25)18-9-17(27-22-18)11-26-16-6-4-14(5-7-16)13(2)24/h4-9H,10-11H2,1-3H3,(H,20,21)

    InChI Key

    FTYWRUVHXNWOQU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NN1)CN(C)C(=O)C2=NOC(=C2)COC3=CC=C(C=C3)C(=O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.